N-Methyl Mitomycin A
N-Methyl Mitomycin A
Brand Name:
Vulcanchem
CAS No.:
18209-14-8
VCID:
VC0120001
InChI:
InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1
SMILES:
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC
Molecular Formula:
C₁₇H₂₁N₃O₆
Molecular Weight:
363.4 g/mol
N-Methyl Mitomycin A
CAS No.: 18209-14-8
Reference Standards
VCID: VC0120001
Molecular Formula: C₁₇H₂₁N₃O₆
Molecular Weight: 363.4 g/mol
CAS No. | 18209-14-8 |
---|---|
Product Name | N-Methyl Mitomycin A |
Molecular Formula | C₁₇H₂₁N₃O₆ |
Molecular Weight | 363.4 g/mol |
IUPAC Name | [(4S,6S,7R,8S)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
Standard InChI | InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1 |
Standard InChIKey | FMMDHGNWABITNT-JZWICRQDSA-N |
Isomeric SMILES | CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)OC |
SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC |
Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC |
Synonyms | (1aS,8S,8aR,8bS)-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-6,8a-dimethoxy-1,5-dimethylazirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione; [1aS-(1aα,8β,8aα,8bα)]-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-6,8a-dimethoxy-1,5-d |
PubChem Compound | 159845 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume